molecular formula C6H16O5 B052580 cis,cis-1,3,5-Cyclohexanetriol dihydrate CAS No. 60662-54-6

cis,cis-1,3,5-Cyclohexanetriol dihydrate

Cat. No.: B052580
CAS No.: 60662-54-6
M. Wt: 168.19 g/mol
InChI Key: MAPLMYMZLRIJSP-UHFFFAOYSA-N
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Description

cis,cis-1,3,5-Cyclohexanetriol dihydrate, also known as cis-Phloroglucitol, is an organic compound with the molecular formula C6H12O3·2H2O. It is a trihydroxy derivative of cyclohexane, where the hydroxyl groups are positioned at the 1, 3, and 5 positions in a cis configuration. This compound is known for its solid form and melting point of 108-111°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis,cis-1,3,5-Cyclohexanetriol dihydrate typically involves the reduction of cyclohexane-1,3,5-trione. The reduction can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the cis configuration of the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be produced on a larger scale using similar reduction techniques with appropriate scaling of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

cis,cis-1,3,5-Cyclohexanetriol dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,3,5-trione, while substitution reactions can produce various cyclohexane derivatives .

Scientific Research Applications

cis,cis-1,3,5-Cyclohexanetriol dihydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis,cis-1,3,5-Cyclohexanetriol dihydrate involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cis configuration of hydroxyl groups and the presence of water molecules in its crystalline structure. This configuration and hydration state can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

cyclohexane-1,3,5-triol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h4-9H,1-3H2;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPLMYMZLRIJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583499
Record name Cyclohexane-1,3,5-triol--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60662-54-6
Record name Phloroglucitol dihydrate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-1,3,5-triol--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLOROGLUCITOL DIHYDRATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3XXD79A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,cis-1,3,5-Cyclohexanetriol dihydrate
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cis,cis-1,3,5-Cyclohexanetriol dihydrate
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cis,cis-1,3,5-Cyclohexanetriol dihydrate
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cis,cis-1,3,5-Cyclohexanetriol dihydrate
Reactant of Route 5
cis,cis-1,3,5-Cyclohexanetriol dihydrate
Reactant of Route 6
cis,cis-1,3,5-Cyclohexanetriol dihydrate

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